molecular formula C14H14NO+ B11478200 1-(1-Oxo-1-phenylpropan-2-yl)pyridinium

1-(1-Oxo-1-phenylpropan-2-yl)pyridinium

Cat. No.: B11478200
M. Wt: 212.27 g/mol
InChI Key: WDUPASOLSULDTJ-UHFFFAOYSA-N
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Description

1-(1-Oxo-1-phenylpropan-2-yl)pyridinium is a pyridinium salt characterized by a ketone-substituted phenyl group at the methylene position adjacent to the pyridinium nitrogen. This structure enables its reactivity as a precursor to pyridinium ylides, which are pivotal intermediates in cycloaddition reactions. For instance, pyridinium salts with reactive methylene groups are widely used to generate ylides for synthesizing heterocycles like indolizines and dihydronaphthofurans via [3+2] cycloadditions . The phenyl group in this compound likely enhances π-π interactions and stabilizes intermediates, making it valuable in organic synthesis and pharmaceutical applications .

Properties

Molecular Formula

C14H14NO+

Molecular Weight

212.27 g/mol

IUPAC Name

1-phenyl-2-pyridin-1-ium-1-ylpropan-1-one

InChI

InChI=1S/C14H14NO/c1-12(15-10-6-3-7-11-15)14(16)13-8-4-2-5-9-13/h2-12H,1H3/q+1

InChI Key

WDUPASOLSULDTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)[N+]2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxo-1-phenylpropan-2-yl)pyridin-1-ium typically involves the reaction of pyridine with 1-phenylpropan-2-one under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final pyridinium salt. Common reagents used in this synthesis include pyridine, 1-phenylpropan-2-one, and an oxidizing agent such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

In industrial settings, the production of 1-(1-Oxo-1-phenylpropan-2-yl)pyridin-1-ium may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-Oxo-1-phenylpropan-2-yl)pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the pyridinium salt back to its corresponding pyridine derivative.

    Substitution: The phenylpropanone moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyridinium derivatives, while reduction can produce pyridine derivatives. Substitution reactions can introduce various functional groups into the phenylpropanone moiety.

Scientific Research Applications

1-(1-Oxo-1-phenylpropan-2-yl)pyridin-1-ium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Oxo-1-phenylpropan-2-yl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinium Compounds

The reactivity, synthetic utility, and applications of 1-(1-Oxo-1-phenylpropan-2-yl)pyridinium can be contextualized by comparing it to analogous pyridinium salts (Table 1). Key structural variations in substituents influence electronic effects, steric hindrance, and resultant reaction pathways.

Table 1: Comparison of this compound with Similar Pyridinium Salts

Compound Name Substituent (R) Key Applications/Reactivity Yield/Performance Notes Reference
This compound Phenyl Ylide generation for indolizine/dihydronaphthofuran synthesis; fluorescence applications Moderate yields (~29–45% in dihydronaphthofurans)
1-(2-(1-Adamantyl)-2-oxoethyl)pyridinium Adamantyl (bulky hydrocarbon) Enhanced steric effects improve regioselectivity in cycloadditions Higher yield (69% in dihydronaphthofurans)
1-(2-(4-Hydroxyphenyl)-2-oxoethyl)pyridinium 4-Hydroxyphenyl Hydrogen-bonding capability; potential for solubility modulation Lower yields due to polar substituent
Phenacylpyridinium bromide Phenacyl (C₆H₅CO-) Classic ylide precursor for indolizines; benchmark for reactivity comparisons Widely used but less tunable
1-(Cyanomethyl)pyridinium chloride Cyanomethyl Electron-withdrawing group accelerates ylide formation High reactivity in SN2 reactions

Key Findings:

Steric Effects : The adamantyl-substituted analogue (Entry 2) demonstrates superior yields (69%) in dihydronaphthofuran synthesis compared to the phenyl variant (29–45%), attributed to its bulky substituent directing regioselective cycloaddition .

Electronic Effects: Electron-withdrawing groups (e.g., cyanomethyl in Entry 5) enhance ylide stability and reaction rates, whereas the phenyl group in the target compound balances electronic and steric properties for moderate reactivity .

Fluorescence Applications : Pyridinium salts like the target compound yield indolizines with strong fluorescence, but emission profiles vary with substituents. For example, phenyl-derived indolizines exhibit redshifted emission compared to adamantyl derivatives due to extended conjugation .

Synthetic Flexibility : The target compound’s phenyl group allows functionalization via electrophilic aromatic substitution, a feature absent in aliphatic or adamantyl analogues, enabling tailored modifications for drug discovery .

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